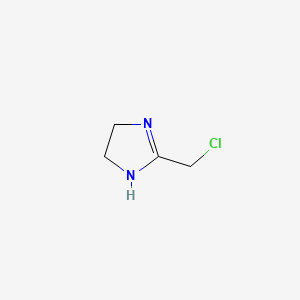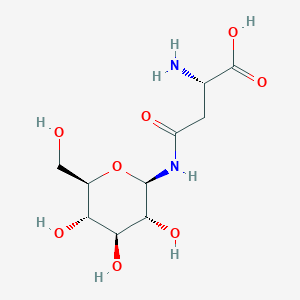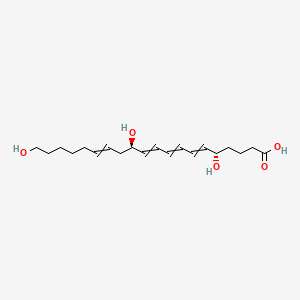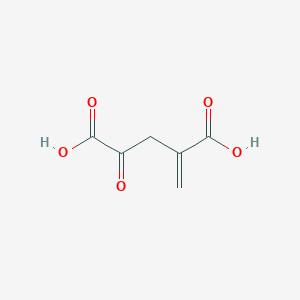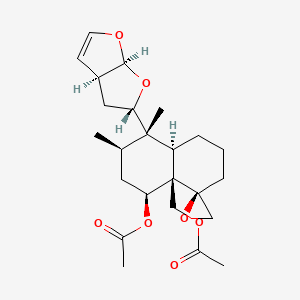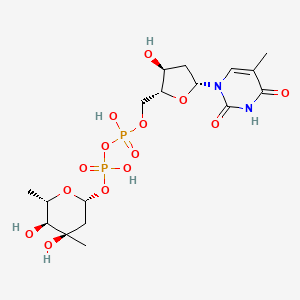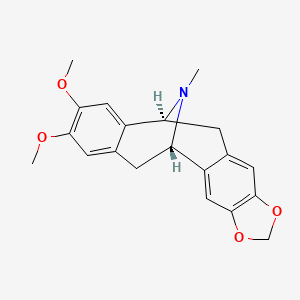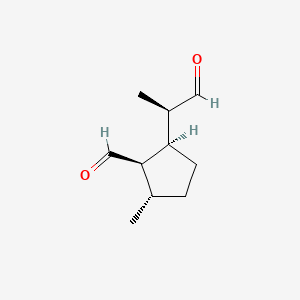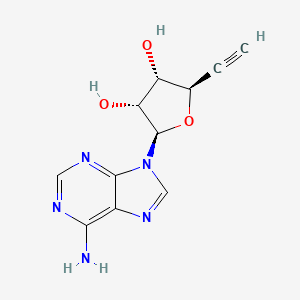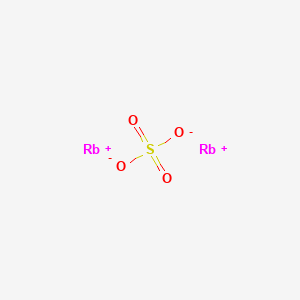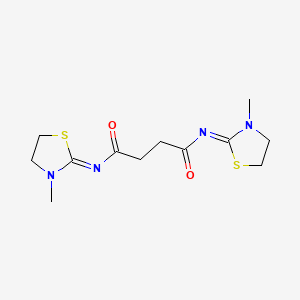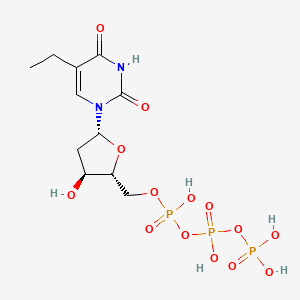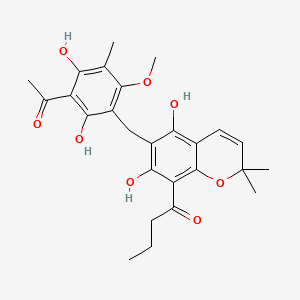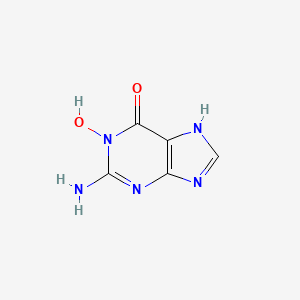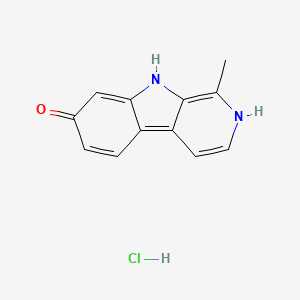
Harmol hydrochloride
概要
説明
Synthesis Analysis
Harmol hydrochloride's synthesis involves a variety of chemical reactions, highlighting its complex nature and the chemoselective approaches used to modify its structure. For instance, the aminomethylation of harmol has been investigated, showing that the reaction proceeds chemoselectively to form 8-aminomethyl derivatives under specific conditions, showcasing the manipulability of harmol's molecular structure for different applications (Bondarenko, Ishchenko, & Frasinyuk, 2018).
Molecular Structure Analysis
The molecular structure of harmol and its derivatives has been extensively studied, revealing insights into its fluorescence and phosphorescence. For example, investigations into the solid phase of harmol and harmalol at 77 K have identified various molecular species, including cations, neutral molecules, and molecular anions, providing valuable information on its excited state properties (Olba, Medina, Codonñer, & Monsó, 1987).
Chemical Reactions and Properties
The chemoselective aminomethylation of harmol highlights the compound's reactive nature and the potential for creating a variety of derivatives with different chemical properties. This process can lead to the formation of novel compounds, demonstrating harmol hydrochloride's versatility in chemical synthesis and its potential for producing diverse molecular structures (Bondarenko, Ishchenko, & Frasinyuk, 2018).
Physical Properties Analysis
The physical properties of harmol hydrochloride and its derivatives, such as harmine and harmaline, have been analyzed through various methods, including HPLC for the separation and determination of these compounds. This analysis is crucial for understanding the compound's behavior in different conditions and for its identification and quantification in research studies (Kartal, Altun, & Kurucu, 2003).
科学的研究の応用
Autophagy Induction in Neuro Cells
Harmol hydrochloride dihydrate, a novel alkaloid salt derived from Peganum harmala L., has been shown to induce autophagy in neuro cells. This induction could promote the degradation of α-synuclein protein, which is beneficial for protecting neuro cells. The study demonstrated significant increases in autophagosome formation and LC3-II expression levels, indicating a clear autophagic response in cells treated with Harmol hydrochloride dihydrate (Abulimiti et al., 2022).
Androgen Receptor Antagonism in Prostate Cancer
Harmol hydrochloride was identified as a selective and competitive antagonist of the androgen receptor (AR) in prostate cancer. The compound showed potential in counteracting resistance mechanisms in prostate cancer treatment, as it selectively inhibited the growth of prostate cancer lines without affecting AR-negative cells. This selective inhibition highlights its promise as a therapeutic agent for prostate cancer (Dellal et al., 2020).
Antitumor Effects in Glioblastoma
Harmine hydrochloride, a derivative of Harmol, was found to decrease cell viability, induce apoptosis, and inhibit Akt phosphorylation in glioblastoma cell lines. It also showed effectiveness in inhibiting the self-renewal and promoting the differentiation of glioblastoma stem-like cells. This suggests its potential application in glioblastoma treatment due to its anti-cancer effects (Liu et al., 2013).
Antiparkinsonian Action
Harmine hydrochloride exhibited significant antiparkinsonian action in animal models. It effectively eliminated haloperidol-induced catalepsy and reduced symptoms like oligokinesia and rigidity in Parkinson's syndrome models. This indicates its potential as a therapeutic agent for Parkinson's disease (Nurmaganbetov et al., 2019).
Antihypoxic Properties
Research also highlighted harmine hydrochloride's antihypoxic activity in models of hypobaric hypoxia, showing a significant increase in life expectancy of treated animals under hypoxic conditions. This suggests its utility in managing conditions related to low oxygen levels (Adekenov et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUBJPHXSVUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
487-03-6 (Parent) | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80933529 | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Harmol hydrochloride | |
CAS RN |
40580-83-4, 149022-16-2 | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



